molecular formula C16H20BrNO4 B2728664 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide CAS No. 937598-94-2

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide

Cat. No.: B2728664
CAS No.: 937598-94-2
M. Wt: 370.243
InChI Key: LHNWRTGMFFQMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide is a chemical compound with a complex structure that includes a bromine atom, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide typically involves multiple steps. One common synthetic route starts with the bromination of a methoxyphenol derivative to introduce the bromine atom at the desired position. This is followed by formylation to add the formyl group. The resulting intermediate is then reacted with an acetic acid derivative to form the acetamide linkage. Finally, the cyclohexyl group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-(2-bromo-4-carboxy-6-methoxyphenoxy)-N-cyclohexylacetamide.

    Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-cyclohexylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s overall polarity and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group.

    2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl group.

Uniqueness

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability in biological systems.

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNWRTGMFFQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.